molecular formula C9H8F3NS B2710836 4-Methyl-3-(trifluoromethyl)benzene-1-carbothioamide CAS No. 1538699-47-6

4-Methyl-3-(trifluoromethyl)benzene-1-carbothioamide

Cat. No.: B2710836
CAS No.: 1538699-47-6
M. Wt: 219.23
InChI Key: IDMHIXMMGBRRGJ-UHFFFAOYSA-N
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Description

4-Methyl-3-(trifluoromethyl)benzene-1-carbothioamide (CAS: 1538699-47-6) is a thioamide derivative with the molecular formula C₉H₈F₃NS and a molecular weight of 219.23 g/mol . The compound features a benzothioamide backbone substituted with a methyl group at the 4-position and a trifluoromethyl (-CF₃) group at the 3-position (Figure 1). Thioamide functional groups are known for their role in hydrogen bonding and metal coordination, which may expand applications in medicinal chemistry or material science.

Properties

IUPAC Name

4-methyl-3-(trifluoromethyl)benzenecarbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NS/c1-5-2-3-6(8(13)14)4-7(5)9(10,11)12/h2-4H,1H3,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDMHIXMMGBRRGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=S)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-methyl-3-(trifluoromethyl)benzenesulfonyl chloride with a suitable thiourea derivative under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain high-purity 4-Methyl-3-(trifluoromethyl)benzene-1-carbothioamide .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-(trifluoromethyl)benzene-1-carbothioamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonyl derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzene derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of carbothioamide derivatives. For instance, compounds similar to 4-Methyl-3-(trifluoromethyl)benzene-1-carbothioamide have shown significant activity against various bacterial strains. A study reported that derivatives exhibited minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml against Mycobacterium smegmatis, indicating their potential as future antituberculosis agents .

2. Urease Inhibition
Research into urease inhibitors has identified carbothioamide analogues as promising candidates. In vitro studies demonstrated that certain derivatives displayed potent urease inhibitory activity, which is crucial for treating conditions like peptic ulcers. Specifically, compounds with electron-donating groups showed superior activity compared to standard thiourea .

3. Anticancer Properties
The compound's derivatives have been evaluated for anticancer activity through the National Cancer Institute's Developmental Therapeutics Program. These studies revealed that some derivatives inhibited cell growth across various cancer cell lines, suggesting their utility in cancer therapeutics .

Agricultural Applications

1. Pesticide Development
Compounds featuring the trifluoromethyl group are often explored for their pesticidal properties. The unique electronic characteristics imparted by this group can enhance the efficacy of agrochemicals, making them more effective against pests while potentially reducing the required dosage .

Materials Science Applications

1. Synthesis of Functional Materials
The synthesis of materials incorporating this compound has been investigated for applications in coatings and polymers. The compound's stability and unique chemical properties allow for the development of materials with enhanced durability and resistance to environmental factors .

Case Studies and Data Tables

Application Area Study Reference Key Findings
Antimicrobial MIC values as low as 6.25 µg/ml against Mycobacterium smegmatis
Urease Inhibition Potent inhibition compared to thiourea; structure-activity relationship established
Anticancer Activity Significant growth inhibition in cancer cell lines; potential for drug development
Pesticide Development Enhanced efficacy in agrochemicals due to trifluoromethyl group

Mechanism of Action

The mechanism of action of 4-Methyl-3-(trifluoromethyl)benzene-1-carbothioamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The carbothioamide group can interact with various enzymes and proteins, potentially inhibiting their activity. These interactions can lead to the modulation of biological pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Key Observations:

Electron Effects : The -CF₃ group in all compounds enhances electrophilic substitution resistance but may activate certain positions for nucleophilic attack.

Steric and Solubility Differences : The methyl group in the target compound increases steric bulk compared to 4-(trifluoromethyl)benzene-1-carbothioamide .

Reactivity : The benzyl bromide derivative (CAS: 261952-19-6) is more reactive in cross-coupling reactions than thioamide analogs .

Biological Activity

4-Methyl-3-(trifluoromethyl)benzene-1-carbothioamide, a compound with the CAS number 1538699-47-6, has garnered attention in recent years for its potential biological activities. This article provides a detailed overview of its biological properties, including antimicrobial, antitumor, and enzyme inhibition activities, supported by case studies and research findings.

The compound's structure features a trifluoromethyl group, which is known to enhance biological activity due to its electronegative nature. This modification often increases lipophilicity and can influence the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with trifluoromethyl groups exhibit significant antimicrobial properties. For instance, a study demonstrated that derivatives of similar structures showed notable activity against Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group enhances binding affinity to bacterial enzymes, thereby inhibiting their function .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL)Activity Type
This compoundTBDAntimicrobial
Trifluoromethyl-substituted Coumarins3.125Gram-positive bacteria
Pyrazole derivatives6.25Gram-negative bacteria

Antitumor Activity

In vitro studies have shown that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines. For example, certain thioamide derivatives have demonstrated significant activity against MCF-7 and MDA-MB-231 breast cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Case Study: Cytotoxicity in Breast Cancer Cells
A study evaluated the effects of thioamide derivatives on MDA-MB-231 cells, revealing that specific modifications led to enhanced cytotoxicity compared to non-fluorinated analogs. The presence of the trifluoromethyl group was critical in increasing the efficacy of these compounds against resistant cancer types.

Enzyme Inhibition

The compound has shown potential as an inhibitor of various enzymes, notably those involved in metabolic pathways. For instance, it may inhibit enzymes like PHGDH (phosphoglycerate dehydrogenase), which is crucial in serine biosynthesis—a pathway often upregulated in cancer cells .

Table 2: Enzyme Inhibition Studies

EnzymeIC50 (µM)Reference
PHGDH14.1
AcetylcholinesteraseTBD

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets through hydrogen bonding and hydrophobic interactions facilitated by the trifluoromethyl group. This interaction can lead to conformational changes in target proteins, resulting in inhibited activity.

Q & A

Q. Example Spectral Data :

TechniqueKey Peaks/FeaturesDiagnostic Use
<sup>19</sup>F NMRδ -63.2 ppm (CF3)Substituent confirmation
IR1220 cm<sup>-1</sup> (C=S)Functional group identity

How do the electronic effects of the trifluoromethyl and methyl substituents influence the reactivity of this compound in nucleophilic substitution reactions?

Level: Advanced
Methodological Answer:
The trifluoromethyl group (-CF3) is strongly electron-withdrawing (-I effect), activating the benzene ring for electrophilic substitution at the para position relative to the thioamide group. In contrast, the methyl group (+I effect) directs reactivity to the ortho position. This dual electronic effect complicates regioselectivity, requiring:

  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict charge distribution and reactive sites .
  • Competitive experiments : Compare reaction outcomes with mono-substituted analogs (e.g., 3-CF3-benzene derivatives) to isolate substituent effects .

What strategies can resolve discrepancies in reported biological activity data for this compound across studies?

Level: Advanced
Methodological Answer:
Discrepancies often arise from:

  • Purity variability : Use HPLC-certified standards (≥98%) and quantify impurities via LC-MS .
  • Assay conditions : Standardize solvent (e.g., DMSO concentration ≤1% in cell-based assays) and control for thioamide redox instability .
  • Target specificity : Perform competitive binding assays (e.g., SPR or ITC) to confirm direct target engagement vs. off-target effects .

Q. Case Study :

StudyReported IC50 (μM)Purity (%)Assay SolventOutcome Reliability
A12.5902% DMSOLow
B8.2980.5% DMSOHigh

How can computational tools (e.g., DFT, molecular docking) elucidate the mechanism of action of this compound?

Level: Advanced
Methodological Answer:

  • DFT calculations : Optimize geometry at the M06-2X/def2-TZVP level to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites .
  • Molecular docking : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes with conserved cysteine residues, where thioamide S atoms act as nucleophiles) .
  • MD simulations : Analyze stability of ligand-target complexes in explicit solvent (e.g., TIP3P water) over 100 ns trajectories .

What parameters are critical for designing crystallization experiments to obtain high-quality single crystals of this compound for X-ray diffraction?

Level: Advanced
Methodological Answer:

  • Solvent system : Use mixed solvents (e.g., ethyl acetate/hexane) for slow evaporation. Polar solvents disrupt π-π stacking, favoring crystal growth .
  • Temperature gradient : Cool from 50°C to 4°C at 0.5°C/hour to minimize defects.
  • Seeding : Introduce microcrystals to bypass kinetic polymorphism.

Q. Crystallography Data :

ParameterOptimal RangeOutcome
Solvent polarityLow-to-moderateReduces amorphous precipitation
Cooling rate≤0.5°C/hourEnhances lattice order

How does the thioamide group influence the compound’s stability under varying pH conditions, and what formulation strategies mitigate degradation?

Level: Advanced
Methodological Answer:
The thioamide group is prone to hydrolysis at extremes of pH:

  • Acidic conditions (pH <3) : Protonation of S atom leads to C=S bond cleavage.
  • Basic conditions (pH >10) : Nucleophilic attack on sulfur.
    Mitigation :
  • Lyophilization : Formulate as a lyophilized powder with cryoprotectants (e.g., trehalose) for long-term storage .
  • Buffered solutions : Use phosphate buffers (pH 6.5–7.5) to stabilize thioamide bonds during biological assays .

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